Cloruro de 2-metoxibencilmagnesio

Descripción general

Descripción

2-Methoxybenzylmagnesium chloride is a Grignard reagent used in organic synthesis . It is involved in the synthesis of (-)-Chamobtusin A and is also used in the preparation of molybdenum and tungsten Alkylidene complexes having a tert-butylimido ligand .

Synthesis Analysis

While specific synthesis methods for 2-Methoxybenzylmagnesium chloride were not found in the search results, it is known that Grignard reagents like this are typically synthesized by reacting an organohalide with magnesium in an ether solution .

Molecular Structure Analysis

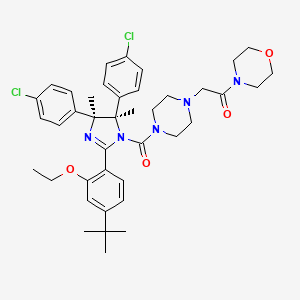

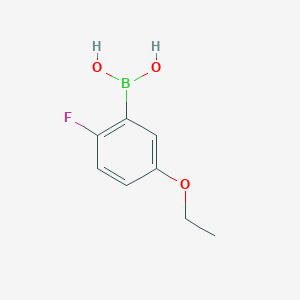

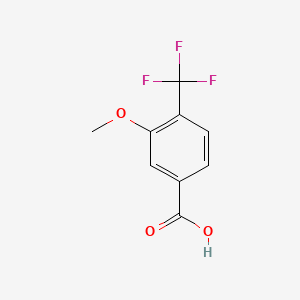

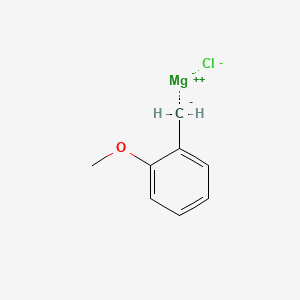

The linear formula for 2-Methoxybenzylmagnesium chloride is CH3OC6H4CH2MgCl . Its molecular weight is 180.91 .

Chemical Reactions Analysis

As a Grignard reagent, 2-Methoxybenzylmagnesium chloride is used in various organic synthesis reactions . It is involved in the synthesis of (-)-Chamobtusin A and is also used in the preparation of molybdenum and tungsten Alkylidene complexes having a tert-butylimido ligand .

Physical And Chemical Properties Analysis

2-Methoxybenzylmagnesium chloride has a concentration of 0.25 M in THF . Its boiling point is 65 °C and it has a density of 0.910 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El cloruro de 2-metoxibencilmagnesio se utiliza comúnmente como reactivo de Grignard en la síntesis orgánica. Desempeña un papel en la síntesis de moléculas complejas como la (-)-Chamobtusin A y participa en la preparación de complejos de alquilídeno de molibdeno y tungsteno con un ligando de tert-butilimi .

Química medicinal

Si bien no se mencionan aplicaciones específicas del this compound en química medicinal, los reactivos de Grignard como este se utilizan a menudo en la síntesis de fármacos. Por ejemplo, pueden estar involucrados en la creación de motivos estructurales clave que se encuentran en los fármacos antidepresivos .

Safety and Hazards

2-Methoxybenzylmagnesium chloride is considered hazardous. It is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer . It should be stored locked up in a well-ventilated place and kept tightly closed .

Mecanismo De Acción

Grignard reagents like 2-Methoxybenzylmagnesium chloride are highly reactive and can react with a variety of functional groups. The specific targets and mode of action would depend on the particular reaction conditions and the other reactants present .

The action environment for Grignard reagents like 2-Methoxybenzylmagnesium chloride typically involves anhydrous (water-free) and inert conditions, as these reagents are highly reactive and can be quenched by water or oxygen .

Propiedades

IUPAC Name |

magnesium;1-methanidyl-2-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNUBJUSQCADGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514842 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-46-8 | |

| Record name | Magnesium chloride (2-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.